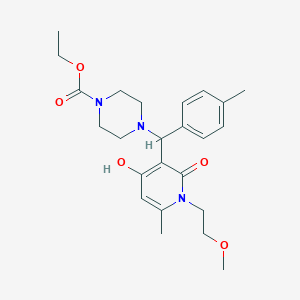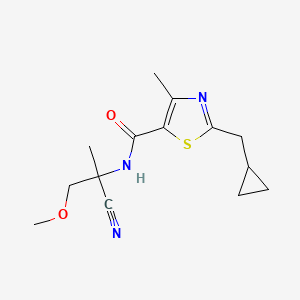
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use, such as whether it’s an intermediate in the synthesis of a particular active pharmaceutical ingredient .
Molecular Structure Analysis
Molecular structure analysis would involve examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity. It might also involve mechanistic studies to understand how and why these reactions occur .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also involve studying its spectroscopic properties .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Several studies focus on synthesizing novel compounds with potential antimicrobial activities. For instance, a study by Fandaklı et al. (2012) explored the synthesis of new 1,2,4-triazol-3-one derivatives via Mannich reaction and evaluated their antimicrobial activity. This research demonstrates the interest in discovering new molecules with potential therapeutic applications, particularly as antimicrobial agents (Fandaklı et al., 2012).
Chemical Synthesis and Characterization
The creation and characterization of novel compounds also play a significant role in scientific research. Studies often involve microwave-assisted synthesis techniques to develop new molecules, as demonstrated by Milosevic et al. (2015), who investigated the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines. This approach highlights the ongoing development of efficient synthesis methods for complex molecules (Milosevic et al., 2015).
Pharmaceutical Applications
The quest for new pharmaceutical agents is a significant driver of research in chemistry and pharmacology. For example, Ashimori et al. (1991) synthesized optically active compounds with potential antihypertensive effects, illustrating the process of discovering and developing new drugs that could benefit patients with cardiovascular diseases (Ashimori et al., 1991).
Structural Analysis and Drug Design
Structural analysis of molecules, such as the crystal structure determination by Faizi et al. (2016), plays a crucial role in understanding compound properties and guiding drug design. The detailed study of molecular structures aids in predicting biological activity and optimizing pharmacokinetic properties (Faizi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5/c1-5-32-24(30)26-12-10-25(11-13-26)22(19-8-6-17(2)7-9-19)21-20(28)16-18(3)27(23(21)29)14-15-31-4/h6-9,16,22,28H,5,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWRULOLKGPFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)

![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)
![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)
![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/no-structure.png)




![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)

![methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate](/img/structure/B2471999.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)